molecular formula C6H11NO4 B12931443 2-((4-Hydroxybutyl)amino)-2-oxoacetic acid

2-((4-Hydroxybutyl)amino)-2-oxoacetic acid

Cat. No.: B12931443
M. Wt: 161.16 g/mol
InChI Key: FUWOGLXAKWTCQU-UHFFFAOYSA-N
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Description

2-((4-Hydroxybutyl)amino)-2-oxoacetic acid is an organic compound that features both hydroxyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxybutyl)amino)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybutylamine with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific temperature and pH to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological processes, such as the fermentation of genetically modified microorganisms. These microorganisms are engineered to produce the desired compound from inexpensive carbon sources, making the process cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxybutyl)amino)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

2-((4-Hydroxybutyl)amino)-2-oxoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-((4-Hydroxybutyl)amino)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical reactions. It may also interact with cellular receptors, influencing signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Hydroxybutyl)amino)-2-oxoacetic acid is unique due to the presence of both an amino group and a hydroxyl group on the butyl chain, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-(4-hydroxybutylamino)-2-oxoacetic acid

InChI

InChI=1S/C6H11NO4/c8-4-2-1-3-7-5(9)6(10)11/h8H,1-4H2,(H,7,9)(H,10,11)

InChI Key

FUWOGLXAKWTCQU-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CNC(=O)C(=O)O

Origin of Product

United States

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